Clinical Resolution Rates: Vipsogal vs. Historical Baseline in Psoriasis
In a clinical trial involving 61 psoriasis patients, Vipsogal ointment demonstrated a complete resolution of psoriatic eruptions in 54% of subjects, with an additional 30% showing essential improvement, totaling an 84% positive response rate [1]. This is contrasted with a 6% non-response rate. While a direct head-to-head comparator group is not present in this study, this quantitative response profile serves as a baseline against which other therapies can be assessed.
| Evidence Dimension | Clinical Response Rate (Complete Resolution) |
|---|---|
| Target Compound Data | 54% complete resolution, 30% essential improvement (total 84% positive response) |
| Comparator Or Baseline | Historical baseline (no treatment or placebo) implied by the 6% non-response rate |
| Quantified Difference | Not calculable against a specific comparator; provides a benchmark. |
| Conditions | Open-label clinical trial in 61 volunteers with psoriasis. Ointment application. (Mashkilleison & Golusenko, Vestn Dermatol Venerol, 1991). |
Why This Matters
This establishes a quantifiable efficacy benchmark for Vipsogal monotherapy in psoriasis, which is essential for power calculations and comparator selection in new research studies.
- [1] Mashkilleison, A.L.; Golusenko, I.Yu. Experience in the use of vipsogal ointment in psoriasis patients. Vestnik Dermatologii i Venerologii, 1991, 2, 53-54. View Source
